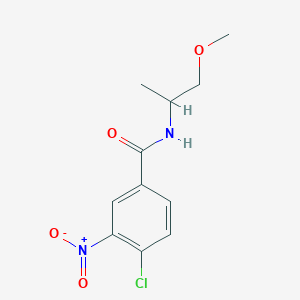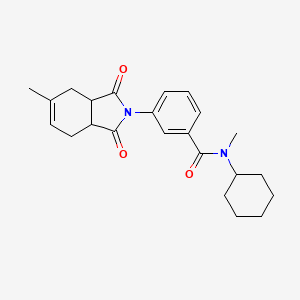![molecular formula C19H21N3O3 B3954892 (4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone
Overview
Description
(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a derivative of the popular antidepressant drug, fluoxetine, and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone involves its ability to selectively react with ROS and emit fluorescence. The nitro group in this compound undergoes reduction in the presence of ROS, leading to the formation of a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, making this compound a highly selective probe for the detection of ROS.
Biochemical and Physiological Effects
This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. Studies have shown that this compound can selectively detect ROS in various biological systems, including cells and tissues. In addition, this compound has been found to be non-toxic and does not interfere with normal physiological processes, making it a safe and effective tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone in lab experiments is its high selectivity for ROS. This allows researchers to study the role of ROS in various biological systems with high accuracy and precision. In addition, this compound is non-toxic and does not interfere with normal physiological processes, making it a safe and effective tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and expertise. In addition, the use of this compound as a fluorescent probe is limited to the detection of ROS and cannot be used to study other reactive species.
Future Directions
There are several future directions for research on (4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to selectively detect other reactive species in addition to ROS, allowing researchers to study a wider range of physiological processes.
Another area of research is the application of this compound in the study of various diseases and disorders. For example, this compound could be used to study the role of ROS in cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its unique biochemical and physiological properties make it a valuable tool for studying the role of ROS in various biological systems. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and could lead to new discoveries in the field of biological research.
Scientific Research Applications
(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, but can also cause damage to cells and tissues if their levels become too high. This compound has been found to selectively react with ROS and emit fluorescence, making it a valuable tool for studying the role of ROS in various biological systems.
properties
IUPAC Name |
(4-methylphenyl)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-5-15(6-4-14)19(23)16-7-8-17(18(13-16)22(24)25)21-11-9-20(2)10-12-21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIQMVUVOUJOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B3954834.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)
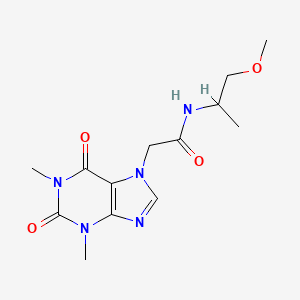

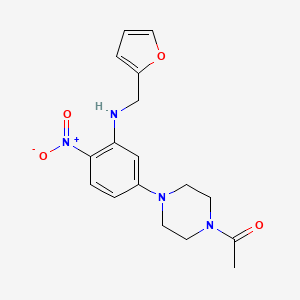

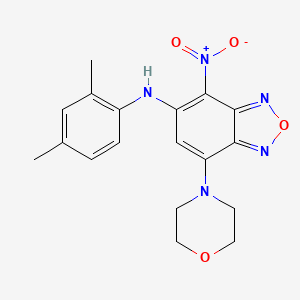
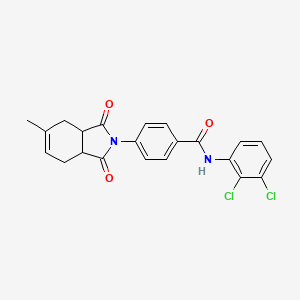
![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3954900.png)
